molecular formula C15H22N2O3S2 B2690968 N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214869-07-4

N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No. B2690968
CAS RN: 1214869-07-4
M. Wt: 342.47
InChI Key: SPMQARREESCVSM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a series of chemical reactions, and its mechanism of action involves the inhibition of certain enzymes in the body. In

Scientific Research Applications

Cardiac Myosin Activation

Research has explored sulfonamidophenylethylamide analogues, including compounds structurally related to N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, for their potential as novel cardiac myosin activators. These compounds have shown promising in vitro and in vivo results, suggesting a new class of treatment for systolic heart failure due to their selective activation of cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).

Antimicrobial Activity

A series of compounds featuring the sulfonyl group have been synthesized and evaluated for their antimicrobial properties. These studies have found that certain derivatives exhibit significant antibacterial and antifungal activities, surpassing those of reference drugs. This highlights the potential of sulfonyl-containing compounds in developing new antimicrobial agents (Ghorab et al., 2017).

CMV DNA Maturation Inhibition

A novel nonnucleoside inhibitor, structurally related to the query compound, specifically targets CMV DNA maturation by interacting with the UL89 and UL56 gene products. This compound, due to its unique mechanism of action, offers a promising approach for treating CMV infections with an excellent safety profile (Buerger et al., 2001).

Organic Synthesis Applications

Research into the synthesis and functionalization of various organic compounds, including the development of novel polymeric materials and the application in solvatochromic dyes and fluorescent probes, has utilized compounds similar to this compound. These studies contribute to the advancement of materials science and the development of new methodologies in organic synthesis (Lu et al., 2021).

Cellular Response to DMSO

The compound's structural analogue, DMSO, is widely used in biological research and clinical settings. Studies have investigated the anti-inflammatory effects of MSM (dimethyl sulfone), demonstrating significant inhibition of pro-inflammatory mediators in murine macrophages. These findings provide insight into the anti-inflammatory mechanisms of sulfur-containing compounds and suggest potential therapeutic applications (Kim et al., 2009).

properties

IUPAC Name

N,N-dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-17(2)15(18)14(9-11-21-3)16-22(19,20)12-10-13-7-5-4-6-8-13/h4-8,10,12,14,16H,9,11H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMQARREESCVSM-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCSC)NS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C(CCSC)NS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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